molecular formula C23H32N4O4 B12299978 [7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

Cat. No.: B12299978
M. Wt: 428.5 g/mol
InChI Key: PYZOVVQJTLOHDG-UHFFFAOYSA-N
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Description

Lotrafiban is a non-peptide glycoprotein IIb/IIIa receptor antagonist. It is primarily known for its role in inhibiting platelet aggregation, making it a significant compound in the treatment and prevention of thrombotic cardiovascular events. Lotrafiban works by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation .

Preparation Methods

The synthesis of Lotrafiban involves several steps, starting from the preparation of its key intermediate, 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester. This intermediate is resolved using Candida antarctica lipase B (Novozyme 435) in ionic liquids such as [BMIM][PF6] and [BMIM][N(SO2CF3)2] . The final steps involve the conversion of this intermediate into Lotrafiban through a series of chemical reactions, including esterification and amidation .

Chemical Reactions Analysis

Lotrafiban undergoes several types of chemical reactions, including:

    Oxidation: Lotrafiban can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in Lotrafiban, leading to different reduced forms.

    Substitution: Lotrafiban can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lotrafiban has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

Lotrafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, which is the major receptor involved in platelet aggregation. By blocking the binding of fibrinogen to this receptor, Lotrafiban prevents the cross-linking of platelets and the formation of a thrombus. This mechanism is crucial in preventing thrombotic events in patients with cardiovascular diseases .

Comparison with Similar Compounds

Lotrafiban is compared with other glycoprotein IIb/IIIa inhibitors such as abciximab, eptifibatide, and tirofiban. While all these compounds share a similar mechanism of action, Lotrafiban is unique in its non-peptide structure and oral bioavailability. This makes it a more convenient option for long-term use compared to the intravenous administration required for other inhibitors .

Similar Compounds

Lotrafiban’s unique properties and its potential for oral administration make it a promising candidate for the treatment of thrombotic cardiovascular diseases.

Properties

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid

InChI

InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)

InChI Key

PYZOVVQJTLOHDG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O

Origin of Product

United States

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